molecular formula C36H29F6N7O4 B12360986 (6-((5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrazin-2-yl)oxy)1-methyl-1H-indol-2-yl)(4-(4-(2,2,2-trifluoroethoxy)benzyl)piperazin-1-yl)methanone

(6-((5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrazin-2-yl)oxy)1-methyl-1H-indol-2-yl)(4-(4-(2,2,2-trifluoroethoxy)benzyl)piperazin-1-yl)methanone

Cat. No.: B12360986
M. Wt: 737.6 g/mol
InChI Key: COKWXQBCDDVOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STAT3-IN-25: is a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound is recognized for its ability to inhibit dual phosphorylation of STAT3, which is crucial for its activation and subsequent transcriptional activity. STAT3-IN-25 features an indole-containing tetra-aromatic heterocycle scaffold and has shown significant efficacy in preclinical models, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: STAT3-IN-25 is synthesized through a series of chemical reactions involving the formation of an indole-containing tetra-aromatic heterocycle scaffold. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it involves multiple steps of organic synthesis, including cyclization, aromatic substitution, and functional group modifications .

Industrial Production Methods: The industrial production of STAT3-IN-25 is not well-documented in the public domain. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure purity and efficacy. The production process involves scaling up the synthetic route used in research laboratories and optimizing it for large-scale production .

Chemical Reactions Analysis

Types of Reactions: STAT3-IN-25 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated forms. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry: STAT3-IN-25 is used as a tool compound in chemical research to study the STAT3 signaling pathway and its role in various biological processes .

Biology: In biological research, STAT3-IN-25 is used to investigate the role of STAT3 in cell proliferation, differentiation, and survival. It is particularly useful in studying cancer biology, where STAT3 is often hyperactivated .

Medicine: In medical research, STAT3-IN-25 is explored for its potential therapeutic applications in treating cancers and other diseases where STAT3 plays a critical role. It has shown promising results in preclinical models of pancreatic cancer .

Industry: In the pharmaceutical industry, STAT3-IN-25 is used in drug discovery and development programs aimed at targeting the STAT3 pathway for therapeutic purposes .

Mechanism of Action

STAT3-IN-25 exerts its effects by inhibiting the dual phosphorylation of STAT3 at tyrosine 705 and serine 727. This inhibition prevents STAT3 from dimerizing and translocating to the nucleus, where it would normally bind to DNA and activate the transcription of target genes. By blocking this pathway, STAT3-IN-25 disrupts the expression of genes involved in cell proliferation, survival, and angiogenesis .

Properties

Molecular Formula

C36H29F6N7O4

Molecular Weight

737.6 g/mol

IUPAC Name

[1-methyl-6-[5-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrazin-2-yl]oxyindol-2-yl]-[4-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C36H29F6N7O4/c1-47-29-17-27(52-31-19-43-28(18-44-31)33-45-32(46-53-33)23-4-7-25(8-5-23)36(40,41)42)11-6-24(29)16-30(47)34(50)49-14-12-48(13-15-49)20-22-2-9-26(10-3-22)51-21-35(37,38)39/h2-11,16-19H,12-15,20-21H2,1H3

InChI Key

COKWXQBCDDVOQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)OC3=NC=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C(=O)N6CCN(CC6)CC7=CC=C(C=C7)OCC(F)(F)F

Origin of Product

United States

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